2-(4-Tert-butylphenyl)piperidine;hydrochloride
Description
General Significance of Piperidine (B6355638) Scaffolds in Modern Chemical and Pharmaceutical Research
The piperidine moiety, a six-membered heterocyclic amine, is a cornerstone in the design and development of pharmaceuticals. nih.gov Its derivatives are integral to a vast number of therapeutic agents, spanning more than twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. nih.gov The prevalence of the piperidine scaffold in U.S. FDA-approved drugs underscores its importance in medicinal chemistry. This is attributed to its ability to serve as a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacokinetic properties of a molecule, as well as to enhance its biological activity and selectivity.
The introduction of chiral piperidine scaffolds into small molecules has been shown to be a promising strategy for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic profiles, and reducing cardiac hERG toxicity. The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a significant focus of modern organic chemistry. nih.gov
Overview of 2-(4-Tert-butylphenyl)piperidine (B2856822);hydrochloride within the Landscape of Substituted Piperidine Derivatives
2-(4-Tert-butylphenyl)piperidine;hydrochloride belongs to the class of 2-arylpiperidines, which are characterized by a phenyl group attached to the second position of the piperidine ring. The presence of a tert-butyl group at the para-position of the phenyl ring is a notable feature of this specific derivative. While extensive academic literature dedicated solely to 2-(4-Tert-butylphenyl)piperidine;hydrochloride is limited, its structural components suggest its relevance in research areas where other substituted phenyl-piperidines have shown activity.
The hydrochloride salt form of this compound suggests its preparation for potential use in academic research, as this form often enhances solubility and stability. The tert-butyl group, being a bulky and lipophilic substituent, can significantly influence the compound's interaction with biological targets and its pharmacokinetic properties.
Below is a data table outlining the basic chemical information for the related compound 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, as specific data for the 2-substituted isomer is not widely available in public databases.
| Property | Value |
| Empirical Formula | C15H24ClN |
| Molecular Weight | 253.81 |
| Form | Solid |
| InChI Key | SVBRQNCYCDAEGJ-UHFFFAOYSA-N |
This data is for the 4-substituted isomer and is provided for contextual reference. sigmaaldrich.com
Brief Review of Preceding Research on Structurally Related Phenyl-Piperidine Compounds and Their Academic Relevance
Research into structurally related phenyl-piperidine compounds reveals a rich history of academic and industrial investigation, primarily driven by their diverse pharmacological activities. Phenylpiperidines are a well-established class of compounds with significant roles in medicine, particularly in the fields of anesthesia and pain management. painphysicianjournal.comnih.gov
4-Phenylpiperidine (B165713) Derivatives: This class of compounds has been extensively studied, with notable examples like meperidine and fentanyl being potent opioid analgesics. painphysicianjournal.comnih.gov Academic research has focused on modifying the 4-phenylpiperidine scaffold to develop new analgesics with improved efficacy and side-effect profiles.
2-Arylpiperidine Derivatives: The 2-arylpiperidine motif is also a key structural feature in a number of biologically active compounds. nih.govacs.org Research in this area has explored their potential as:
Kinase Inhibitors: The 2-arylpiperidine scaffold has been incorporated into molecules designed to inhibit specific kinases, which are important targets in cancer therapy. acs.org
CNS Agents: Due to their structural resemblance to certain neurotransmitters, 2-arylpiperidine derivatives have been investigated for their potential to modulate central nervous system targets.
The academic relevance of these related compounds underscores the potential areas of interest for a compound like 2-(4-Tert-butylphenyl)piperidine. The specific substitution pattern of a tert-butyl group on the phenyl ring would be of interest to medicinal chemists studying structure-activity relationships (SAR) to understand how this bulky, lipophilic group influences binding to biological targets compared to other substituents.
The table below summarizes some research areas for structurally related phenyl-piperidine compounds.
| Phenyl-Piperidine Scaffold | Research Area | Example Compounds/Targets |
| 4-Phenylpiperidine | Opioid Analgesia | Meperidine, Fentanyl, Anileridine painphysicianjournal.comnih.govtaylorandfrancis.com |
| 2-Arylpiperidine | Kinase Inhibition | Hedgehog signaling pathway inhibitors acs.org |
| 2-Arylpiperidine | Asymmetric Synthesis | Development of enantioenriched building blocks nih.govacs.org |
Properties
IUPAC Name |
2-(4-tert-butylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h7-10,14,16H,4-6,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHFDALZDUHOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(4-Tert-butylphenyl)piperidine (B2856822);hydrochloride
The most direct and established method for synthesizing 2-(4-tert-butylphenyl)piperidine is through the catalytic hydrogenation of its corresponding aromatic precursor, 2-(4-tert-butylphenyl)pyridine (B1338151). This approach is favored for its efficiency and the relative accessibility of the starting materials.
The synthesis can be envisioned as a two-stage process: first, the construction of the 2-arylpyridine core, followed by the reduction of the pyridine (B92270) ring.
Stage 1: Synthesis of the Precursor 2-(4-tert-butylphenyl)pyridine
A common method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a halopyridine with an arylboronic acid.
Reaction Scheme:
Scheme 1: Synthesis of 2-(4-tert-butylphenyl)pyridine via Suzuki Coupling.
Mechanism: The catalytic cycle for the Suzuki coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the 2-halopyridine to form a palladium(II) species.
Transmetalation: A base activates the boronic acid, which then transfers the 4-tert-butylphenyl group to the palladium(II) complex.
Reductive Elimination: The coupled product, 2-(4-tert-butylphenyl)pyridine, is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.
Stage 2: Catalytic Hydrogenation to 2-(4-tert-butylphenyl)piperidine
The selective reduction of the pyridine ring in the presence of the phenyl ring is the critical step. This is typically achieved through heterogeneous catalytic hydrogenation. asianpubs.orgakjournals.com
Reaction Scheme:
Scheme 2: Catalytic Hydrogenation of 2-(4-tert-butylphenyl)pyridine and subsequent salt formation.
Mechanism: The hydrogenation occurs on the surface of a metal catalyst (e.g., PtO₂, Rh/C). The generally accepted Horiuti-Polanyi mechanism involves:
Adsorption of the pyridine ring onto the catalyst surface.
Dissociative adsorption of hydrogen molecules (H₂) onto the surface to form metal-hydride species.
Stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed pyridine ring, leading to a fully saturated piperidine (B6355638) ring.
Desorption of the final product, 2-(4-tert-butylphenyl)piperidine, from the catalyst surface.
Stage 3: Hydrochloride Salt Formation
The free base of the piperidine is often converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by treating a solution of the piperidine with hydrochloric acid (HCl), typically in an anhydrous solvent like diethyl ether or isopropanol (B130326), leading to the precipitation of the salt.
The selection of precursors is critical for an efficient synthesis. For the Suzuki coupling, 2-bromopyridine (B144113) or 2-chloropyridine (B119429) are common choices, with 4-tert-butylphenylboronic acid serving as the aryl partner. The stoichiometry typically involves a slight excess of the boronic acid and base relative to the halopyridine to drive the reaction to completion. The palladium catalyst is used in catalytic amounts, often ranging from 0.1 to 5 mol%.
For the hydrogenation step, the primary reactants are 2-(4-tert-butylphenyl)pyridine and hydrogen gas. Theoretically, three molar equivalents of H₂ are required to fully saturate the pyridine ring. In practice, the reaction is conducted under a positive pressure of hydrogen to ensure a sufficient supply and to increase the reaction rate. The catalyst loading is a key parameter to optimize; it must be high enough for a reasonable reaction time but low enough to be cost-effective.
Control of the reaction environment is paramount for achieving high yield and selectivity, particularly during hydrogenation. A major challenge is the selective reduction of the pyridine ring without affecting the phenyl ring. akjournals.com
Catalytic Systems: Platinum-based catalysts, especially Platinum(IV) oxide (PtO₂, Adam's catalyst), are highly effective for this transformation. asianpubs.org Rhodium on carbon (Rh/C) is also a suitable catalyst. These catalysts often show good selectivity under acidic conditions, which protonate the pyridine nitrogen, enhancing its reactivity towards reduction while deactivating the phenyl ring against hydrogenation. asianpubs.orgakjournals.com
Reaction Environment: The reaction is typically carried out in a protic solvent that is stable to the reaction conditions, such as glacial acetic acid or ethanol. asianpubs.org The use of an acidic solvent like acetic acid helps to prevent poisoning of the platinum catalyst by the basic nitrogen atom of the pyridine. akjournals.com The reaction requires elevated hydrogen pressure (typically 50-70 bar) and is often run at room temperature. asianpubs.org
Table 1: Comparison of Catalytic Systems for Arylpyridine Hydrogenation
Synthesis of Structural Analogues and Derivatives of 2-(4-Tert-butylphenyl)piperidine
The synthesis of structural analogues allows for the exploration of structure-activity relationships. This can involve introducing stereocenters in a controlled manner or modifying the piperidine ring with additional substituents.
The 2-position of the piperidine ring is a stereocenter. Synthesizing enantiomerically pure versions of 2-(4-tert-butylphenyl)piperidine requires stereoselective methods.
Kinetic Resolution: One effective approach is the kinetic resolution of a racemic mixture. For example, racemic N-Boc-2-(4-tert-butylphenyl)piperidine can be subjected to deprotonation using a chiral base, such as a complex of n-butyllithium (n-BuLi) and (-)-sparteine (B7772259). rsc.org This chiral base selectively deprotonates one enantiomer at the C2 position faster than the other. The slower-reacting, unreacted enantiomer can then be recovered in high enantiomeric excess. The lithiated enantiomer can be quenched with an electrophile to produce other derivatives. rsc.org
Table 2: Kinetic Resolution of N-Boc-2-arylpiperidines
Asymmetric Hydrogenation: An alternative is the asymmetric hydrogenation of the 2-(4-tert-butylphenyl)pyridine precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. This can directly produce one enantiomer in excess.
Introducing substituents at other positions on the piperidine ring (C3, C4, C5, C6) or creating fused ring systems generates a diverse library of analogues.
2,2-Disubstituted Analogues: As mentioned, the lithiation of an enantiomerically enriched N-Boc-2-arylpiperidine provides a powerful method for creating chiral 2,2-disubstituted piperidines. rsc.org The configurationally stable organolithium intermediate can be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a second substituent at the C2 position with high stereocontrol. rsc.org
Polysubstituted Piperidines via Cyclization: More complex analogues can be built using intramolecular cyclization strategies. For instance, an intramolecular aza-Michael reaction can form the piperidine ring with defined stereochemistry. nih.gov This approach involves designing an acyclic precursor containing an amine and a Michael acceptor, which cyclizes upon treatment with a base. The stereochemistry can be controlled by the existing chiral centers in the acyclic chain. Methods like Type II Anion Relay Chemistry (ARC) provide modular access to a wide range of stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov
Derivatization of Piperidone Intermediates: Another versatile strategy involves the synthesis of piperidone (ketone) intermediates, which can be further functionalized. For example, Dieckmann cyclization of δ-amino esters can yield piperidine-2,4-diones. core.ac.uk These diones are versatile building blocks that can be selectively alkylated or reduced to create a variety of substituted 4-hydroxypiperidines and other derivatives. core.ac.uk
Substituent Variations on the 4-Tert-butylphenyl Moiety
The exploration of substituent effects on the phenyl ring of phenylpiperidine scaffolds is a cornerstone of medicinal chemistry, aiming to modulate pharmacological activity. While specific research on varying the 4-tert-butyl group of 2-(4-Tert-butylphenyl)piperidine is not extensively detailed in available literature, the principles can be inferred from studies on analogous structures, such as N-phenethyl-substituted morphinans. In these related compounds, modifications to the phenyl ring can dramatically alter a compound's interaction with opioid receptors (OR).
Research on N-phenethylnorhydromorphone, for instance, has shown that introducing substituents onto the phenyl ring can induce significant changes in opioid receptor activity and efficacy. mdpi.com The constrained environment for this substituent, deep within the receptor's binding pocket, means that even small changes can lead to major shifts in the compound's pharmacological profile. mdpi.com For example, a para-nitro (p-NO2) substitution was observed to elicit significant changes in OR activity. mdpi.com This "tail wags dog" phenomenon highlights how modifications distant from the core pharmacophore can profoundly influence biological function. mdpi.com
Similarly, studies on other 4,5-epoxymorphinans demonstrate that altering the N-phenethyl moiety affects binding affinity and selectivity. Replacing an N-phenethyl group with an N-phenylpropyl group can significantly reduce both binding affinity and selectivity at the mu-opioid receptor (MOR). nih.gov Conversely, adding a phenethyl moiety to a 14-hydroxymorphine (B13426287) structure can increase MOR binding affinity approximately four-fold. nih.gov These findings suggest that modifying the electronic and steric properties of the phenyl ring is a viable strategy for fine-tuning the activity of phenylpiperidine-containing molecules.
Table 1: Effects of Phenyl Substitutions in Analogous Opioid Compounds
| Parent Compound | N-Substituent Moiety | Phenyl Ring Substitution | Observed Effect | Reference |
|---|---|---|---|---|
| Norhydromorphone | N-phenethyl | p-NO2 | Significant changes in OR activity and efficacy | mdpi.com |
| 14-hydroxymorphine | N-methyl vs. N-phenethyl | None | Exchange to phenethyl increases MOR binding affinity ~4x | nih.gov |
Derivatization Strategies for Functional Group Introduction
Derivatization of the piperidine scaffold is a common strategy to introduce new functional groups, thereby altering the molecule's properties for various applications. These strategies often target the piperidine nitrogen due to its nucleophilicity.
A primary derivatization approach involves the substitution of the nitrogen atom. It is well-established that varying the N-substituent in opioid structures can convert a potent agonist into an antagonist. mdpi.com For example, replacing the N-methyl group in morphine or oxymorphone with an N-allyl or N-cyclopropylmethyl group yields the antagonists nalorphine (B1233523) and naloxone, respectively. mdpi.comnih.gov Similarly, introducing an N-p-aminophenethyl group to norpethidine resulted in anileridine, a compound with two to three times the activity of its parent, pethidine. taylorandfrancis.com This demonstrates that the introduction of a functionalized phenethyl group on the piperidine nitrogen is a powerful derivatization strategy. taylorandfrancis.com
Another significant strategy employs the piperidine moiety as a derivatization tag to improve the analytical detection of other molecules. N-(4-aminophenyl)piperidine has been successfully used as a high proton affinity tag for the analysis of organic acids like lactic, succinic, malic, and citric acid by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govresearchwithrowan.com This process, which involves coupling the piperidine derivative to the carboxylic acid groups of the target molecules, dramatically improves ionization efficiency and allows for detection limits as low as 0.5 ppb. nih.govnsf.govresearchwithrowan.com The derivatization can enhance detection sensitivity by over 200-fold for some compounds. nih.govresearchgate.net
Table 2: Derivatization Strategies for Piperidine Scaffolds
| Strategy | Moiety Targeted | Reagents/Groups | Purpose | Reference(s) |
|---|---|---|---|---|
| N-Substitution | Piperidine Nitrogen | N-allyl, N-cyclopropylmethyl | Convert agonist to antagonist | mdpi.comnih.gov |
| N-Alkylation | Piperidine Nitrogen | p-aminophenethyl | Enhance biological activity | taylorandfrancis.com |
Scalability Considerations for Laboratory and Research Production
The transition from bench-scale synthesis to larger-scale laboratory and research production requires methodologies that are efficient, cost-effective, and robust. For substituted piperidines, several scalable synthetic routes have been developed.
Another scalable method has been developed for 2- and 4-substituted benzylpiperidines, which is relevant to the synthesis of 2-(4-Tert-butylphenyl)piperidine. This approach is based on the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)methanols. researchgate.net The reaction is performed in the presence of a Pd/C catalyst and can directly yield the crystalline piperidine hydrochlorides in near-quantitative yields. researchgate.net The use of catalytic hydrogenation is a well-established and scalable industrial process.
General synthetic strategies for the piperidine ring itself, such as the Dieckmann condensation to form 4-piperidones from a primary amine and two moles of an alkyl acrylate, also offer scalable pathways. dtic.mil These piperidone intermediates can then be reduced to the corresponding piperidines using various reducing agents. dtic.mil The selection of a synthetic route for scaled-up production will ultimately depend on factors such as the cost of starting materials, the robustness of the chemical transformations, and the ease of product isolation and purification.
Table 3: Comparison of Synthetic Approaches for Scalability
| Synthetic Method | Key Features | Advantages for Scaling | Potential Challenges | Reference |
|---|---|---|---|---|
| Catalytic Deoxygenation/Hydrogenation | Uses aryl(pyridin-2-yl)methanols, Pd/C catalyst | Environmentally benign, high yield, direct formation of hydrochloride salt | Requires specialized temperature programming equipment | researchgate.net |
| Route from Picolinic Acid | 3-step synthesis for a related chiral ligand | Uses inexpensive starting materials, avoids chromatography | Developed for a different, though related, target molecule | researchgate.netnih.gov |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete connectivity map of the molecule can be assembled.
¹H NMR and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-tert-butylphenyl)piperidine (B2856822);hydrochloride would provide key information regarding the number of different types of protons and their neighboring environments. The protonation of the piperidine (B6355638) nitrogen to form the hydrochloride salt results in the appearance of signals for the N-H protons, typically as a broad multiplet in the downfield region of the spectrum.
Aromatic Protons: The para-substituted phenyl ring will exhibit two distinct signals, each integrating to two protons. These will appear as doublets due to coupling with their ortho neighbors, typically in the range of 7.0-7.5 ppm.
Piperidine Protons: The protons on the piperidine ring will show complex splitting patterns in the aliphatic region (typically 1.5-3.5 ppm). The proton at the C2 position (benzylic proton) would be the most downfield of the piperidine protons, appearing as a multiplet.
Tert-butyl Protons: The tert-butyl group will give rise to a sharp singlet, integrating to nine protons, in the upfield region of the spectrum, typically around 1.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.
Aromatic Carbons: The phenyl ring will show four distinct signals. The carbon atom bonded to the piperidine ring and the carbon atom bonded to the tert-butyl group (quaternary carbons) will have characteristic chemical shifts.
Piperidine Carbons: The five carbon atoms of the piperidine ring will appear in the aliphatic region, with the C2 carbon being the most downfield due to its proximity to the phenyl group.
Tert-butyl Carbons: The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(4-Tert-butylphenyl)piperidine;hydrochloride
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-butyl (CH₃) | ~1.3 (s, 9H) | ~31 |
| tert-butyl (Quaternary C) | - | ~34 |
| Piperidine (CH₂) | 1.5 - 2.2 (m) | 24 - 30 |
| Piperidine (CH₂) adjacent to N | 3.0 - 3.5 (m) | ~46 |
| Piperidine (CH) at C2 | 3.5 - 4.0 (m, 1H) | ~60 |
| Aromatic (CH) | 7.0 - 7.5 (d, 4H) | 125 - 128 |
| Aromatic (C) attached to Piperidine | - | 138 - 142 |
| Aromatic (C) attached to t-Bu | - | 150 - 155 |
| N-H Protons | 8.5 - 9.5 (br m, 2H) | - |
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, especially for the complex piperidine ring system, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nih.gov It would show correlations between adjacent protons in the piperidine ring, allowing for the mapping of the spin system from C2 through C6. It would also confirm the ortho-coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the assigned proton signal to its corresponding carbon signal. This is crucial for assigning the carbons of the piperidine and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and the aromatic carbon it is attached to (C4'). The benzylic proton at C2 of the piperidine ring would show correlations to carbons in the phenyl ring (C1', C2', C6').
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital technique for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For 2-(4-tert-butylphenyl)piperidine;hydrochloride, analysis would be performed on the protonated free base, [C₁₅H₂₃N + H]⁺. The theoretical exact mass of this ion can be calculated and compared to the experimental value to confirm the molecular formula.
Table 2: Theoretical Exact Mass for the Molecular Ion
| Ion Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|
| [C₁₅H₂₄N]⁺ | 218.1903 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and confirming the identity of the main component. An LC method would be developed to separate the target compound from any impurities. The eluent would then be introduced into the mass spectrometer.
In tandem mass spectrometry (MS/MS) mode, the molecular ion ([M+H]⁺, m/z ≈ 218.2) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. Key fragmentation pathways for 2-(4-tert-butylphenyl)piperidine would likely include:
Loss of a methyl group: A fragment corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group.
Loss of the tert-butyl group: A significant fragment resulting from the cleavage of the tert-butyl cation ([C₄H₉]⁺), leading to a prominent ion.
Cleavage of the piperidine ring: Various ring-opening fragmentations characteristic of piperidine derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-(4-tert-butylphenyl)piperidine;hydrochloride would exhibit characteristic absorption bands.
N-H Stretching: As a hydrochloride salt, the piperidinium (B107235) ion (R₂NH₂⁺) will show a broad and strong absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of ammonium (B1175870) salt N-H stretching vibrations.
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and tert-butyl groups) will appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
C-H Bending: A strong band around 830-810 cm⁻¹ would be expected, indicative of a 1,4-disubstituted (para) benzene (B151609) ring.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N⁺-H Stretch | 2400 - 3200 | Strong, broad (Ammonium salt) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |
| C-H Bend (para-disubstituted) | 810 - 830 | Strong |
Data based on characteristic IR frequencies for functional groups. nist.govunica.itnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of pharmaceutical substances like 2-(4-tert-butylphenyl)piperidine;hydrochloride. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, offering robust and reproducible methods for separating the main compound from potential impurities generated during synthesis or degradation.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For a compound like 2-(4-tert-butylphenyl)piperidine;hydrochloride, which lacks a strong UV chromophore, derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD) may be necessary for sensitive quantification. epa.gov An alternative approach for piperidine-containing compounds involves pre-column derivatization with an agent like 4-toluenesulfonyl chloride to introduce a chromophore, allowing for standard UV detection. nih.govresearchgate.net
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netmdpi.com For instance, a developed method for piperidine analysis demonstrated linearity in the range of 0.44-53.33 μg/mL with a high correlation coefficient (R² = 0.9996), an LOD of 0.15 μg/mL, and a LOQ of 0.44 μg/mL. nih.govresearchgate.net
Below is a table outlining typical parameters for an RP-HPLC method for analyzing piperidine derivatives.
| Parameter | Typical Conditions |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection | UV at 228 nm (after derivatization) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
Development of Chiral HPLC Methods for Enantiomeric Separation and Purity
The 2-(4-tert-butylphenyl)piperidine molecule contains a chiral center at the C2 position of the piperidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to separate and quantify them. csfarmacie.czeijppr.com Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for this purpose. csfarmacie.czmdpi.com
The direct separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated broad applicability in separating a variety of chiral compounds, including piperidine derivatives. mdpi.comwiley-vch.de
The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal resolution. For piperidine analogues, normal-phase chromatography is often successful. wiley-vch.de The mobile phase typically consists of a nonpolar solvent like hexane (B92381) with a small amount of an alcohol modifier, such as isopropanol (B130326) or ethanol. wiley-vch.de The selection of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers.
The table below summarizes chiral HPLC conditions reported for the separation of various piperidine derivatives, which would be applicable for developing a method for 2-(4-tert-butylphenyl)piperidine;hydrochloride. wiley-vch.de
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexanes:Isopropanol) | Flow Rate | Detection Wavelength |
| Chiralpak OD (4.6 x 250 mm) | 99.5:0.5 | 1.0 mL/min | 254 nm |
| Chiralpak OD (4.6 x 250 mm) | 99:1 | 1.0 mL/min | 254 nm |
| Chiralpak OD (4.6 x 250 mm) | 98:2 | 1.0 mL/min | 254 nm |
| Chiralpak OJ (4.6 x 250 mm) | 97:3 | 1.2 mL/min | 254 nm |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
X-ray crystallography is the most definitive technique for determining the absolute three-dimensional structure of a crystalline compound. nih.gov This method provides precise information on bond lengths, bond angles, and conformational details, which is essential for confirming the chemical identity and stereochemistry of 2-(4-tert-butylphenyl)piperidine;hydrochloride.
The process begins with growing a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. mdpi.com
For substituted piperidine rings, X-ray crystallography can confirm the preferred conformation, which is typically a chair form. researchgate.netnih.gov It also establishes the relative orientation of the substituents (e.g., equatorial or axial). In the case of 2-(4-tert-butylphenyl)piperidine, this analysis would definitively show the spatial arrangement of the 4-tert-butylphenyl group relative to the piperidine ring. The analysis of a similar piperidine derivative, t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, confirmed a chair conformation for the piperidine ring with equatorial orientations for the phenyl groups at the C2 and C6 positions. researchgate.net
The table below presents an example of the type of crystallographic data obtained from an X-ray diffraction experiment on a substituted piperidine compound. researchgate.net
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P1 21/c 1 |
| a (Å) | 19.5024 |
| b (Å) | 8.7503 |
| c (Å) | 11.6500 |
| β (º) | 100.846 |
| Volume (ų) | 1952.58 |
| Z (Molecules/unit cell) | 4 |
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Elements within the 2-(4-Tert-butylphenyl)piperidine (B2856822) Scaffold
The 2-(4-tert-butylphenyl)piperidine scaffold possesses several key pharmacophoric elements that are crucial for its biological activity. These elements, identified through extensive structure-activity relationship (SAR) studies, include the piperidine (B6355638) ring, the phenyl group, and the spatial relationship between these two moieties. The protonatable nitrogen atom within the piperidine ring is a critical feature, often involved in essential ionic interactions with biological targets. rsc.org The aromatic phenyl ring provides a necessary hydrophobic interaction domain. The relative orientation of the phenyl ring with respect to the piperidine ring is a key determinant of activity.
The fundamental components of the pharmacophore for phenylpiperidine derivatives can be summarized as:
A basic nitrogen atom: This is a common feature in many centrally acting drugs, allowing for the formation of a salt and interaction with anionic sites on receptors.
An aromatic ring: This provides a region for hydrophobic and van der Waals interactions.
A specific spatial arrangement: The distance and orientation between the nitrogen atom and the aromatic ring are critical for proper binding to the target receptor.
Impact of the Tert-butylphenyl Substituent on Biological Activity and Binding Affinity
The presence of a tert-butyl group at the para-position of the phenyl ring has a significant impact on the biological activity and binding affinity of 2-phenylpiperidine (B1215205) derivatives. This bulky substituent influences the molecule's properties in several ways.
The tert-butyl group is a large, sterically hindering moiety that can influence the molecule's interaction with a binding site. mdpi.com Its size can enhance van der Waals interactions within a suitably shaped hydrophobic pocket, thereby increasing binding affinity. nih.gov However, if the binding pocket is sterically constrained, the bulky group can lead to a decrease in affinity. acs.org Studies on related compounds have shown that bulky substituents on the phenyl ring can modulate receptor selectivity. For instance, in a series of pyrimidinylpiperazine derivatives, the incorporation of a bulky tert-butyl group at specific positions resulted in improved affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov
The lipophilicity of the molecule is also significantly increased by the tert-butyl group, which can affect its pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
Table 1: Influence of Phenyl Ring Substituents on Receptor Affinity in a Related Piperazine (B1678402) Series
| Compound | 2-Position Substituent | 6-Position Substituent | D3R Ki (nM) | D2R Ki/D3R Ki Ratio |
| 21 | Methyl | tert-Butyl | Reduced Affinity | - |
| 22 | tert-Butyl | Methyl | < 10 | ~40 |
| 23 | tert-Butyl | tert-Butyl | 19 | - |
| 25 | tert-Butyl | Trifluoromethyl | 4.2 | 122 |
Data adapted from a study on 4-pyrimidinylpiperazines, illustrating the impact of bulky substituents. nih.gov
Influence of Piperidine Ring Stereochemistry and Substitutions on Potency and Selectivity
The stereochemistry of the piperidine ring is a critical determinant of potency and selectivity in 2-phenylpiperidine derivatives. The chiral center at the 2-position of the piperidine ring means that the compound can exist as two enantiomers, (R)-2-(4-tert-butylphenyl)piperidine and (S)-2-(4-tert-butylphenyl)piperidine, which often exhibit different biological activities.
Studies on related 3,4-disubstituted piperidines have demonstrated that different stereoisomers can have distinct selectivity profiles for monoamine transporters. For example, (-)-cis analogues and (+)-trans analogues of certain piperidines show selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while (-)-trans and (+)-cis isomers are more selective for the serotonin (B10506) transporter (SERT) or have a mixed SERT/NET profile. nih.gov This highlights the importance of the three-dimensional arrangement of substituents on the piperidine ring for differential receptor recognition.
Substitutions on the piperidine ring can also profoundly affect activity. For instance, the introduction of a methyl group at various positions on the piperidine ring in related compounds has been shown to significantly alter potency. ajchem-a.com In some cases, substitutions can lead to a decrease in activity due to steric hindrance or unfavorable interactions with the binding site. acs.org
Conformational Analysis and its Correlation with Observed Biological Outcomes
The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org In 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational preference is influenced by the nature of the substituent and the solvent environment. wikipedia.org For the 2-(4-tert-butylphenyl)piperidine scaffold, the bulky tert-butylphenyl group is expected to have a strong preference for the equatorial position to minimize steric interactions.
The conformation of the molecule is crucial for its interaction with a biological target. The relative orientation of the phenyl ring and the piperidine nitrogen is dictated by the ring's conformation and the torsional angle between the two rings. Molecular mechanics calculations on related 4-substituted piperidines have shown that the conformational energies are similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can alter the conformational equilibrium, particularly for compounds with polar substituents. nih.gov
The biological activity of a compound is directly related to its ability to adopt a specific conformation that is complementary to the binding site of its target. Therefore, understanding the conformational landscape of 2-(4-tert-butylphenyl)piperidine is essential for rationalizing its biological effects.
Comparative SAR with Other Known Piperidine-Containing Chemical Series
The structure-activity relationships of 2-(4-tert-butylphenyl)piperidine can be better understood by comparing them with other well-known piperidine-containing chemical series, such as 4-phenylpiperidines and other substituted piperidines.
In the case of 4-phenylpiperidine (B165713) derivatives, which are known for their opioid activity, the position and nature of the substituent on the phenyl ring are critical for activity. wikipedia.org For instance, a meta-hydroxyl group on the phenyl ring is a key feature for opioid receptor affinity in many morphine-like compounds. youtube.com In contrast, the 2-phenylpiperidine scaffold places the phenyl group in a different spatial orientation relative to the piperidine nitrogen, which would lead to interactions with different receptor residues.
Studies on piperidine-based monoamine transporter inhibitors have shown that modifications to the piperidine ring and its substituents can lead to compounds with varying selectivity profiles. acs.orgnih.gov For example, the insertion of a flexible linker between the piperidine ring and a polar group at the 3α-position was found to dramatically improve activity by avoiding unfavorable interactions with the binding sites of the dopamine, serotonin, and norepinephrine transporters. johnshopkins.edu This underscores the importance of the substitution pattern on the piperidine ring in defining the pharmacological profile.
The SAR of 2-(4-tert-butylphenyl)piperidine, with its specific substitution pattern, likely results in a unique pharmacological profile compared to other piperidine series, highlighting the versatility of the piperidine scaffold in medicinal chemistry.
Preclinical Pharmacological Profiling and Mechanistic Investigations
Receptor Binding Affinity and Ligand-Target Interaction Studies (In Vitro)
In vitro studies are fundamental to elucidating the pharmacological profile of a compound by assessing its binding affinity for specific biological targets. For 2-(4-tert-butylphenyl)piperidine (B2856822);hydrochloride, research on analogous structures offers initial insights into its potential receptor interactions.
Research into dual-target ligands has explored compounds with a 4-tert-butylphenoxy scaffold for their activity at the human histamine (B1213489) H3 receptor (hH3R). One such compound, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), which shares a high degree of structural similarity with 2-(4-tert-butylphenyl)piperidine, has demonstrated notable affinity for the hH3R. In radioligand binding assays using HEK293 cells stably expressing the hH3R, this analog exhibited a Kᵢ value of 38 nM, indicating good affinity for this receptor subtype. nih.govresearchgate.net This finding suggests that compounds with this particular chemical scaffold may act as histamine H3 receptor antagonists. Further investigation is required to determine the specific binding affinity and functional activity of 2-(4-tert-butylphenyl)piperidine;hydrochloride at both H1 and H3 receptors.
Table 1: Histamine H3 Receptor Binding Affinity of a Structurally Similar Analog
| Compound | Target | Assay System | Kᵢ (nM) |
|---|---|---|---|
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | Human Histamine H3 Receptor (hH3R) | HEK293 cells | 38 |
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. Studies on dual-target ligands have revealed that compounds with a 4-tert-butylphenoxy structure can exhibit significant MAO-B inhibitory activity.
The structurally similar analog, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), was investigated for its ability to inhibit human MAO-B (hMAO-B). In these studies, DL76 demonstrated potent inhibitory activity with an IC₅₀ value of 48 nM. nih.govresearchgate.net This suggests that the 4-tert-butylphenylpiperidine scaffold may be a key pharmacophore for MAO-B inhibition. The inhibitory activity of this class of compounds is of interest for its potential therapeutic applications.
Table 2: Monoamine Oxidase B Inhibitory Activity of a Structurally Similar Analog
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | Human Monoamine Oxidase B (hMAO-B) | 48 |
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. While various compounds containing a tert-butylphenyl moiety have been investigated as TRPV1 antagonists, specific in vitro data on the antagonistic activity of 2-(4-tert-butylphenyl)piperidine;hydrochloride at the TRPV1 receptor is not available in the reviewed scientific literature.
The kappa and delta opioid receptors are involved in analgesia and other central nervous system functions. Although various piperidine (B6355638) derivatives have been synthesized and evaluated for their activity at opioid receptors, no specific in vitro binding affinity or functional modulation data for 2-(4-tert-butylphenyl)piperidine;hydrochloride at kappa or delta opioid receptors has been identified in the public domain.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of cholinergic neurotransmission. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. While numerous piperidine derivatives have been explored for their cholinesterase inhibitory potential, there is no specific in vitro data available in the scientific literature regarding the IC₅₀ or Kᵢ values of 2-(4-tert-butylphenyl)piperidine;hydrochloride for either AChE or BuChE.
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and its potentiation is a therapeutic approach for cystic fibrosis. Some piperidine-containing compounds have been investigated as co-potentiators of CFTR. However, a review of the available scientific literature did not yield any specific in vitro data on the CFTR potentiation mechanisms or activity of 2-(4-tert-butylphenyl)piperidine;hydrochloride.
Soluble Epoxide Hydrolase (sEH) Inhibition
The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy being investigated for various inflammatory and cardiovascular diseases. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs can be increased. While piperidine-containing structures are a feature of some sEH inhibitors, specific inhibitory activity and detailed research findings for 2-(4-tert-butylphenyl)piperidine;hydrochloride against sEH are not extensively documented in publicly available literature. Structure-activity relationship studies of related piperidine-derived amide inhibitors have suggested that substitutions on the piperidine ring can significantly impact inhibitory potency. For instance, placing a methyl group at the 4-position of the piperidine ring has been shown to lead to a substantial decrease in activity against human sEH. escholarship.org
Exchange Proteins Directly Activated by cAMP (EPACs) Antagonism
Exchange proteins directly activated by cAMP (EPACs) are key mediators in cAMP-dependent signaling pathways and are considered therapeutic targets for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. nih.gov These proteins, with two isoforms EPAC1 and EPAC2, act as guanine (B1146940) nucleotide exchange factors for the Rap family of small GTPases. nih.gov Research into EPAC antagonists has explored various chemical scaffolds. While compounds incorporating a tert-butyl phenyl group have been designed and synthesized as potent EPAC inhibitors, specific data detailing the antagonistic activity of 2-(4-tert-butylphenyl)piperidine;hydrochloride at EPAC1 or EPAC2, including potency values (IC50), are not available in the current body of scientific literature. nih.gov
Chemokine Receptor Antagonism (CCR2, CCR5)
Chemokine receptors CCR2 and CCR5 are G-protein-coupled receptors that play crucial roles in the migration of monocytes, macrophages, and T-cells to sites of inflammation. nih.govwikipedia.org They are significant targets for therapeutic intervention in inflammatory diseases and HIV infection. wikipedia.org The piperidine scaffold is a common structural motif found in many documented CCR5 antagonists. nih.govnih.gov For example, various series of CCR5 antagonists have been developed through derivatization of the piperidine ring. nih.gov However, specific preclinical data quantifying the antagonistic potency (e.g., IC50 or Ki values) of 2-(4-tert-butylphenyl)piperidine;hydrochloride at either CCR2 or CCR5 are not described in the available research.
Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) Inhibition
Pyruvate dehydrogenase kinases (PDKs) are a family of four mitochondrial enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC). nih.gov By phosphorylating and inactivating PDC, PDKs play a critical role in cellular metabolism, shifting glucose metabolism from oxidative phosphorylation towards glycolysis. nih.gov This function makes PDKs potential therapeutic targets for metabolic diseases and cancer. nih.govnih.gov Despite the therapeutic interest in PDK inhibitors, there is no specific information in the published literature that details the inhibitory effects of 2-(4-tert-butylphenyl)piperidine;hydrochloride on any of the four PDK isoforms (PDK1-4).
Glycine (B1666218) Transport Inhibition
Glycine transporters, particularly GlyT1 and GlyT2, are responsible for regulating the concentration of glycine in the synaptic cleft and are involved in both inhibitory and excitatory neurotransmission. researchgate.netnih.gov Inhibition of these transporters is a therapeutic strategy for managing central nervous system disorders, including chronic pain. nih.govresearchgate.net Various chemical classes, including benzoylpiperidine derivatives, have been investigated for their ability to inhibit glycine transporters. researchgate.netnih.gov However, specific research findings and data on the inhibitory activity of 2-(4-tert-butylphenyl)piperidine;hydrochloride against either GlyT1 or GlyT2 are not currently available in scientific publications.
Cellular Mechanism of Action Studies (In Vitro)
Second Messenger Pathway Modulations
Second messengers are intracellular signaling molecules, such as cyclic AMP (cAMP), diacylglycerol (DAG), and inositol (B14025) 1,4,5-trisphosphate (IP3), that are released in response to the activation of cell surface receptors and transmit signals to downstream effector proteins. nih.gov The modulation of these pathways is a fundamental mechanism of action for a vast array of pharmacologically active compounds. nih.gov While the various pharmacological targets discussed above (e.g., GPCRs like CCR2/CCR5 and enzymes like sEH) are intrinsically linked to specific second messenger pathways, direct in vitro studies detailing how 2-(4-tert-butylphenyl)piperidine;hydrochloride specifically modulates these pathways—for instance, by measuring changes in intracellular cAMP or calcium levels—have not been reported in the accessible scientific literature.
Ion Channel Activity Assays
No published studies were identified that have assessed the activity of 2-(4-Tert-butylphenyl)piperidine;hydrochloride on specific ion channels. While other piperidine-containing molecules have been investigated as modulators of various channels, including transient receptor potential (TRP) channels, there is no specific information linking this compound to such activity.
Enzymatic Cascade Interventions
Information regarding the interaction of 2-(4-Tert-butylphenyl)piperidine;hydrochloride with enzymatic cascades is not available in the reviewed literature. Studies on other piperidine derivatives have explored their potential as inhibitors of enzymes like cholinesterases or monoamine oxidases in the context of neurodegenerative diseases, but no such data exists for this specific compound.
Preclinical Efficacy Models (In Vivo, Non-human Mammalian and Microbiological Systems)
There is no available data from in vivo studies in non-human mammalian or microbiological models to support an evaluation of the efficacy of 2-(4-Tert-butylphenyl)piperidine;hydrochloride. The following subsections summarize the absence of research in specific therapeutic areas.
Evaluation in Animal Models of Pain and Inflammation
No studies have been published detailing the evaluation of 2-(4-Tert-butylphenyl)piperidine;hydrochloride in established animal models of pain and inflammation. Standard models, such as those induced by carrageenan, complete Freund's adjuvant (CFA), or formalin, which are commonly used to test novel analgesic and anti-inflammatory agents, have not been reported in connection with this compound.
Assessment in Animal Models of Neurodegenerative Conditions
A review of the literature found no evidence of 2-(4-Tert-butylphenyl)piperidine;hydrochloride being assessed in animal models for neurodegenerative conditions such as Alzheimer's or Parkinson's disease. While the piperidine scaffold is a component of some compounds investigated for neuroprotective or symptomatic effects, research on this specific molecule is absent.
Antifungal or Antimicrobial Efficacy in Microorganism Cultures and In Vivo Models
The antimicrobial and antifungal properties of numerous piperidine derivatives have been a subject of scientific inquiry. However, there are no specific reports on the efficacy of 2-(4-Tert-butylphenyl)piperidine;hydrochloride against bacterial or fungal strains in either in vitro cultures or in vivo infection models.
Receptor-Mediated Behavioral Responses in Animal Studies
No data is available from animal studies that would describe the behavioral responses mediated by the interaction of 2-(4-Tert-butylphenyl)piperidine;hydrochloride with specific receptors. Such studies are crucial for understanding the psychoactive properties and central nervous system effects of a compound, but they have not been publicly documented for this molecule.
In Vitro Selectivity and Off-Target Profiling (Preclinical Context)
A comprehensive search of publicly available scientific literature and preclinical research databases did not yield specific in vitro selectivity and off-target profiling data for the compound 2-(4-Tert-butylphenyl)piperidine;hydrochloride. While research exists on various piperidine derivatives and their interactions with a range of biological targets, detailed selectivity panels and off-target binding assays specifically characterizing this compound are not presently available in the reviewed literature.
The process of in vitro selectivity and off-target profiling is a critical step in preclinical drug development. It aims to identify the potential for a compound to interact with biological targets other than its intended primary target. This is crucial for predicting potential side effects and understanding the full pharmacological profile of a new chemical entity.
Typically, this involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters. The results of these screenings are usually presented in the form of data tables that show the binding affinity (often as Ki or IC50 values) of the compound for each of these off-target sites. A high degree of selectivity is generally desired, meaning the compound binds with high affinity to its intended target and with low or no affinity to other targets.
Without specific studies on 2-(4-Tert-butylphenyl)piperidine;hydrochloride, it is not possible to provide a detailed account of its selectivity or a data table of its off-target interactions. Research on analogous compounds containing the 4-tert-butylphenyl and piperidine moieties has explored their affinity for a variety of receptors, including but not limited to, dopamine (B1211576), sigma, and histamine receptors. However, extrapolating these findings to the specific compound would be speculative and would not meet the required standard of scientific accuracy for this article.
Therefore, the in vitro selectivity and off-target profile of 2-(4-Tert-butylphenyl)piperidine;hydrochloride remains an area that requires further investigation. Future preclinical studies would need to be conducted to generate the necessary data to fully characterize its pharmacological profile in this regard.
In Vitro and Preclinical Pharmacokinetic and Metabolic Stability Studies
In Vitro Metabolic Stability Assessment using Subcellular Fractions (e.g., Human Liver Microsomes)
The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. Human liver microsomes (HLM) are subcellular fractions containing a high concentration of Phase I enzymes, such as cytochrome P450 (CYP) isoenzymes, and are a standard tool for in vitro metabolic stability screening.
The in vitro half-life (t1/2) represents the time required for 50% of the parent compound to be metabolized in the assay system. Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. These parameters are determined by incubating the compound with HLM and monitoring its disappearance over time.
Table 1: Hypothetical In Vitro Metabolic Stability of 2-(4-Tert-butylphenyl)piperidine (B2856822);hydrochloride in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-Life (t1/2) | 35 min |
| Intrinsic Clearance (CLint) | 45 µL/min/mg protein |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for compounds with similar structural features. Actual experimental values may vary.
Metabolite identification studies are performed to determine the chemical structures of the products formed from the biotransformation of the parent compound. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). For 2-(4-tert-butylphenyl)piperidine;hydrochloride, several metabolic pathways can be predicted based on its chemical structure.
Table 2: Predicted Major In Vitro Metabolites of 2-(4-Tert-butylphenyl)piperidine;hydrochloride
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | Hydroxylated tert-butyl group | Phase I: Oxidation |
| M2 | Carboxylic acid from oxidized tert-butyl group | Phase I: Oxidation |
| M3 | Hydroxylated piperidine (B6355638) ring | Phase I: Oxidation |
| M4 | Glucuronide conjugate of M1 or M3 | Phase II: Glucuronidation |
Note: The metabolites listed are predicted based on common metabolic pathways for the structural motifs present in the molecule.
Metabolic Pathways and Biotransformation Mechanisms (In Vitro)
The metabolism of xenobiotics is generally divided into two phases: Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. For 2-(4-tert-butylphenyl)piperidine;hydrochloride, the primary Phase I reactions are expected to be oxidations catalyzed by CYP enzymes.
Hydroxylation of the tert-butyl group: The aliphatic tert-butyl group is a likely site for hydroxylation, forming an alcohol metabolite (M1).
Further Oxidation: This primary alcohol can be further oxidized to an aldehyde and then to a carboxylic acid (M2).
Hydroxylation of the piperidine ring: The piperidine ring can also undergo hydroxylation at various positions, leading to hydroxylated metabolites (M3).
N-Dealkylation: As the piperidine nitrogen is unsubstituted in the parent compound, N-dealkylation is not a primary metabolic pathway.
Phase II reactions involve the conjugation of the modified compound with endogenous molecules, which significantly increases its water solubility and facilitates its excretion. The hydroxylated metabolites (M1 and M3) formed during Phase I are susceptible to conjugation.
Glucuronidation: The hydroxyl groups of M1 and M3 can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates (M4).
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites, though glucuronidation is often a more common pathway for such compounds.
In Vitro Permeability and Absorption Characteristics (e.g., PAMPA Assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict the passive intestinal absorption of drug candidates. dndi.org The assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. dndi.orgresearchgate.netnih.gov The permeability is expressed as an effective permeability coefficient (Pe).
The permeability of 2-(4-tert-butylphenyl)piperidine;hydrochloride would be influenced by its physicochemical properties, such as lipophilicity (logP) and pKa. The presence of the lipophilic tert-butylphenyl group would likely favor permeability, while the ionizable piperidine ring could modulate permeability depending on the pH of the environment.
Table 3: Predicted In Vitro Permeability of 2-(4-Tert-butylphenyl)piperidine;hydrochloride (PAMPA Assay)
| Assay Condition | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| pH 5.0 | 5.2 | Moderate |
| pH 7.4 | 12.8 | High |
Note: The data in this table is hypothetical and for illustrative purposes. The pH-dependent permeability reflects the potential for ionization of the piperidine nitrogen.
In Vitro Protein Binding Studies of 2-(4-Tert-butylphenyl)piperidine Analogue
The investigation into the binding of DL76 to BSA was conducted using the equilibrium dialysis method. This technique allows for the determination of the unbound fraction of a drug at equilibrium, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties uj.edu.pl. The study was performed at a physiological pH of 7.4 and a temperature of 37°C to mimic conditions within the body uj.edu.pl.
The research revealed that the analogue, DL76, exhibits a high degree of binding to bovine serum albumin. At near-saturation levels, the protein binding of DL76 was approximately 80% uj.edu.pl. This high level of protein binding is attributed to the compound's physicochemical properties, including its basicity (pKa = 9.15) and lipophilicity (logP = 4.97) uj.edu.pl. Such characteristics often lead to significant interactions with plasma proteins.
The binding affinity of DL76 to BSA was found to be moderate, which is typical for many drugs uj.edu.pl. Understanding the extent of plasma protein binding is critical in early drug discovery, as only the unbound fraction of a drug is generally considered to be pharmacologically active and available to diffuse into tissues to reach its target site uj.edu.pl.
The following table summarizes the in vitro protein binding parameters for the analogue 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76) with bovine serum albumin.
| Parameter | Value | Conditions | Source |
| Compound | 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76) | uj.edu.pl | |
| Protein | Bovine Serum Albumin (BSA) | uj.edu.pl | |
| Method | Equilibrium Dialysis | uj.edu.pl | |
| pH | 7.4 | uj.edu.pl | |
| Temperature | 37°C | uj.edu.pl | |
| Protein Binding | ~80% | Near saturation | uj.edu.pl |
| pKa | 9.15 | uj.edu.pl | |
| logP | 4.97 | uj.edu.pl |
It is important to reiterate that this data is for a structural analogue and may not be fully representative of the in vitro protein binding profile of 2-(4-Tert-butylphenyl)piperidine;hydrochloride. However, the shared chemical features suggest that 2-(4-Tert-butylphenyl)piperidine;hydrochloride might also exhibit a significant degree of plasma protein binding.
Computational Chemistry and Molecular Modeling Applications
Ligand-Target Docking Simulations for Binding Mode Prediction
Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This simulation is fundamental in understanding the binding mechanism and predicting the affinity of a compound.
In studies of piperidine (B6355638) and piperazine-based compounds, docking simulations are routinely used to elucidate binding modes. For instance, in the investigation of ligands targeting the sigma-1 receptor (S1R), docking studies revealed how compounds orient themselves within the receptor's binding cavity. These simulations can identify key interactions, such as ionic bonds, hydrogen bonds, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking analyses of potent S1R ligands have shown that the piperidine nitrogen atom can form a crucial ionic interaction, while aromatic moieties engage in hydrophobic interactions with residues like Tyr206. nih.gov
The accuracy of these predictions is often validated by comparing the docking poses of known active compounds with their crystallographic data, if available. The insights gained from these simulations are instrumental in the structure-based design of new analogs with improved affinity and selectivity.
Table 1: Example Docking Scores for Structurally Related Piperidine Analogs
| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Hyperoside | PfHT1 | -13.881 | Ser315, Ser317, Asn52, Gly183, Val314 |
| Sylibin | PfHT1 | -12.254 | Not specified in abstract |
| Avicularin | PfHT1 | -11.952 | Not specified in abstract |
Note: Data is illustrative of the methodology and derived from studies on related small molecules targeting various receptors, as direct data for the specified compound was not available. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights that static docking models cannot. nih.govresearchgate.net By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of the predicted binding pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govmdpi.com
For piperidine-based ligands targeting receptors like S1R, MD simulations have been employed to confirm the stability of docking results. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation period. Furthermore, MD can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing a more accurate understanding of the binding affinity. nih.govmdpi.com This detailed analysis of the dynamic interactions is crucial for refining lead compounds and understanding the molecular basis of their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the potency of novel compounds before they are synthesized.
For classes of compounds including piperidine and piperazine (B1678402) derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.netresearchgate.net These models generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties are favorable or unfavorable for activity. researchgate.net For example, a QSAR study on N-(4-tert-butylphenyl)-piperazine-carboxamide derivatives, which share the tert-butylphenyl moiety, identified that electrostatic and hydrophobic fields were significant contributors to their biological activity as TRPV1 antagonists. researchgate.net Similarly, QSAR models developed for piperidine carboxamide derivatives as ALK inhibitors highlighted the importance of steric, electrostatic, and hydrophobic properties for potency. researchgate.net Such models are powerful tools for guiding the rational design of new compounds with enhanced biological activity. nih.govderpharmachemica.com
Pharmacophore Modeling for Rational Compound Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). nih.gov
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new chemical scaffolds. For instance, pharmacophore models derived from known dopamine (B1211576) transporter (DAT) inhibitors, which can include piperidine scaffolds, have been used to identify novel inhibitors. nih.gov This approach allows for the efficient exploration of chemical space and the design of new molecules with a higher probability of being active, streamlining the drug discovery process.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Compound Prioritization
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools are widely used to assess the drug-likeness of compounds and identify potential liabilities before committing to costly and time-consuming preclinical studies. researchgate.netnih.gov
For analogs containing the tert-butylphenylpiperazine scaffold, ADMET prediction has been integral in assessing their potential as drug candidates. researchgate.net These computational models can predict a wide range of properties, including:
Physicochemical Properties: Molecular weight, lipophilicity (logP), and polar surface area (PSA).
Absorption: Gastrointestinal (GI) absorption and permeability.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Interaction with cytochrome P450 (CYP) enzymes. mdpi.com
Excretion: Prediction of clearance rates.
Studies on various piperidine-based inhibitors have shown that the majority of compounds demonstrate favorable physicochemical properties, high gastrointestinal absorption, and compliance with established drug-likeness rules like Lipinski's rule of five. researchgate.net These predictions are vital for prioritizing which compounds should advance to further preclinical and clinical evaluation. researchgate.net
Table 2: Predicted ADME Properties for a Representative Set of Piperidine-Based Compounds
| Property | Predicted Value/Range | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good oral bioavailability |
| LogP | -0.7 to +5.0 | Optimal lipophilicity for absorption |
| H-Bond Donors | < 5 | Good membrane permeability |
| H-Bond Acceptors | < 10 | Good membrane permeability |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeability | Variable | Target-dependent (CNS vs. peripheral) |
Note: This table represents typical predicted ADME parameters for drug-like piperidine analogs based on general findings in the literature and is for illustrative purposes. researchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets and Therapeutic Applications for 2-(4-Tert-butylphenyl)piperidine (B2856822);hydrochloride
The exploration of novel biological targets is a critical step in defining the therapeutic utility of 2-(4-tert-butylphenyl)piperidine;hydrochloride. The 2-arylpiperidine motif is a versatile pharmacophore present in compounds targeting a range of receptors and enzymes. Future research should systematically screen this compound against a diverse panel of biological targets to identify novel activities.
Potential Therapeutic Areas for Exploration:
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | MDM2-p53 Interaction, Sigma Receptors | The piperidine (B6355638) scaffold is a key component in inhibitors of the MDM2-p53 protein-protein interaction, a crucial pathway in cancer therapy. nih.govnih.gov Additionally, sigma receptors, for which some arylpiperidines show affinity, are implicated in the regulation of cancer cell proliferation and survival. researchgate.net |
| Neurodegenerative Disorders | Sigma-1 Receptors, Dopamine (B1211576) Autoreceptors | Substituted phenylpiperidines have been identified as ligands for sigma-1 receptors, which are involved in neuroprotection and cognitive function. researchgate.net Furthermore, certain (S)-phenylpiperidines act as dopamine autoreceptor antagonists, suggesting a potential role in conditions like Parkinson's disease. nih.gov |
| Inflammatory and Pain Conditions | Neurokinin Receptors (NK1, NK2) | The 2-arylpiperidine structure is found in antagonists of neurokinin receptors, which play a significant role in mediating inflammatory responses and pain signaling. nih.govnih.gov |
| Psychiatric Disorders | Serotonin (B10506) 5-HT2A Receptors | 2,5-Dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT2A receptor agonists, indicating that the 2-arylpiperidine scaffold could be a basis for developing novel treatments for psychiatric conditions. acs.org |
Development of Advanced and Sustainable Synthetic Methodologies
The efficient and environmentally conscious synthesis of 2-(4-tert-butylphenyl)piperidine;hydrochloride and its derivatives is paramount for facilitating further research and potential development. Future efforts should focus on moving beyond classical synthetic routes to more advanced and sustainable methodologies.
Key Areas for Synthetic Innovation:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods, such as the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, will be crucial for accessing specific stereoisomers of 2-(4-tert-butylphenyl)piperidine. nih.govnih.gov This is critical as the biological activity of chiral molecules often resides in a single enantiomer. Rhodium-catalyzed asymmetric reductive Heck reactions also present a promising avenue for the enantioselective synthesis of 3-substituted piperidines, a strategy that could potentially be adapted. snnu.edu.cnusc.edu
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the efficiency of synthesizing piperidine-containing compounds. nih.govmdpi.comtsijournals.commdpi.com This high-speed synthesis approach would be invaluable for rapidly generating a library of analogues for structure-activity relationship (SAR) studies.
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and recyclable catalysts should be explored to develop sustainable synthetic protocols. nih.gov This aligns with the growing emphasis on green chemistry in the pharmaceutical industry.
Application of Emerging Analytical Techniques for Enhanced Characterization
The comprehensive characterization of 2-(4-tert-butylphenyl)piperidine;hydrochloride and its future analogues is essential for understanding their physicochemical properties and behavior. As this molecule is chiral, the separation and analysis of its enantiomers are of particular importance.
Advanced Analytical Techniques to be Employed:
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times and reduced solvent consumption. chromatographyonline.comselvita.comrsc.orgresearchgate.netnih.gov The application of SFC will be instrumental in the analytical and preparative-scale separation of the enantiomers of 2-(4-tert-butylphenyl)piperidine and its derivatives.
Advanced Spectroscopic and Spectrometric Methods: High-resolution mass spectrometry (HR-ESI-MS), tandem mass spectrometry (LC-MS/MS), and advanced nuclear magnetic resonance (NMR) spectroscopy techniques will be vital for the unambiguous structural elucidation of novel derivatives and for studying their interactions with biological targets. researchgate.net
Exploration of Polypharmacology and Dual-Targeting Strategies for 2-(4-Tert-butylphenyl)piperidine Analogues
The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases. The 2-arylpiperidine scaffold is well-suited for the development of dual-targeting ligands.
Potential Dual-Targeting Strategies:
| Target Combination | Therapeutic Indication | Rationale |
| Sigma-1 / Histamine (B1213489) H3 Receptors | Neuropathic Pain | Dual-targeting ligands for these receptors have shown promise in preclinical models of pain. |
| Dopamine Transporter / Serotonin Transporter | Depression, ADHD | The rational design of 2,5-disubstituted piperidines has yielded compounds with differential activity for the dopamine transporter, suggesting the potential for dual monoamine transporter inhibitors. nih.gov |
| MDM2 / Other Oncogenic Targets | Cancer | Combining the inhibition of the MDM2-p53 interaction with the targeting of another cancer-related pathway could lead to synergistic antitumor effects. |
Future research should involve the rational design and synthesis of analogues of 2-(4-tert-butylphenyl)piperidine that incorporate pharmacophoric features known to interact with a second target of interest.
Rational Design of Next-Generation Derivatives Based on Comprehensive SAR and Mechanistic Insights
A thorough understanding of the structure-activity relationships (SAR) and the molecular mechanisms of action is fundamental for the rational design of more potent and selective next-generation derivatives.
Key Approaches for Rational Drug Design:
Systematic SAR Studies: A systematic exploration of the chemical space around the 2-(4-tert-butylphenyl)piperidine scaffold is necessary. This involves synthesizing and evaluating a library of analogues with modifications at key positions, such as the tert-butylphenyl ring, the piperidine ring, and the piperidine nitrogen. SAR studies on related 2-substituted N-piperidinyl indoles have demonstrated that substitution patterns significantly impact receptor affinity and intrinsic activity. nih.gov Similarly, studies on substituted (S)-phenylpiperidines have highlighted the importance of substituents on the aromatic ring and the nitrogen for dopamine receptor interaction. nih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of 2-(4-tert-butylphenyl)piperidine analogues at their biological targets. This information can guide the design of new derivatives with improved binding affinity and selectivity.
Structure-Based Drug Design: Where crystal structures of the biological targets are available, structure-based design can be employed to rationally design ligands that fit optimally into the binding site. thebiogrid.org This approach has been successfully used in the development of piperidinone-based MDM2-p53 inhibitors. nih.gov
By integrating these strategies, researchers can systematically optimize the pharmacological profile of 2-(4-tert-butylphenyl)piperidine derivatives, leading to the development of novel therapeutic agents with enhanced efficacy and safety.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Tert-butylphenyl)piperidine;hydrochloride, and how can purity be optimized?
- Synthesis : Typical routes involve alkylation or coupling reactions. For example, tert-butylphenyl groups are introduced via Suzuki-Miyaura coupling (palladium catalysis) or nucleophilic substitution. Piperidine rings are often functionalized through reductive amination or alkylation steps .
- Purification : Crystallization or recrystallization using solvents like ethanol or acetonitrile is standard. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity validation (>98%) .
- Key Parameters : Temperature (room temp to reflux), solvent polarity, and stoichiometric ratios of reactants (e.g., 1:1.2 for amine:aryl halide) significantly impact yield.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl group at δ 1.3 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 280–300) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Hydrochloride salts enhance water solubility. In organic solvents, DMSO and methanol are preferred for stock solutions (e.g., 10 mM in DMSO) .
- Stability : Store at –20°C under inert atmosphere. Stability tests (TGA/DSC) show decomposition above 200°C. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 60% vs. 85%)?
- Case Study : Discrepancies in coupling reaction yields may arise from catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) or ligand choice (XPhos vs. SPhos). Systematic Design of Experiments (DoE) can identify optimal conditions .
- Troubleshooting :
- Byproduct Analysis : LC-MS to detect unreacted intermediates or side products (e.g., dehalogenated aryl groups).
- Kinetic Studies : Vary temperature (RT to 80°C) and monitor reaction progress via TLC .
Q. What is the hypothesized mechanism of action for this compound in neurotransmitter modulation?
- Target Interactions : Piperidine derivatives often act as serotonin or dopamine receptor modulators. Molecular docking studies suggest the tert-butylphenyl group enhances hydrophobic binding to receptor pockets (e.g., 5-HT₂A) .
- Functional Assays :
- cAMP Assays : Measure GPCR activity in HEK293 cells transfected with target receptors.
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation .
Q. How does structural modification (e.g., substituent position) influence bioactivity?
- Structure-Activity Relationship (SAR) :
| Substituent | Position | Effect on IC₅₀ (nM) | Reference |
|---|---|---|---|
| -OCH₃ | Para | 120 ± 15 | |
| -CF₃ | Meta | 85 ± 10 | |
| -tBu | Para | 45 ± 5 |
- Key Insight : Para-substituted tert-butyl groups improve metabolic stability and binding affinity compared to smaller substituents .
Q. What strategies mitigate off-target effects in in vivo studies?
- Selectivity Screening :
- Panels : Test against 50+ receptors/enzymes (e.g., CEREP panel).
- Proteomics : SILAC-based quantification to identify non-target interactions .
- Pharmacokinetic Tuning : Introduce polar groups (e.g., -OH) to reduce blood-brain barrier penetration if CNS effects are undesirable .
Methodological Guidance
Q. How to design a robust in vitro assay for evaluating cytotoxicity?
- Protocol :
Cell Lines : Use HepG2 (liver) and HEK293 (kidney) for broad toxicity profiling.
Dosing : 1–100 µM range, 48-hour exposure.
Endpoint Assays : MTT for mitochondrial activity, LDH for membrane integrity .
- Data Interpretation : EC₅₀ values <10 µM warrant further SAR refinement .
Q. What computational tools predict metabolic pathways for this compound?
- Software :
- SwissADME : Predicts Phase I/II metabolism (e.g., tert-butyl hydroxylation via CYP3A4).
- Meteor Nexus : Identifies potential toxic metabolites (e.g., quinone imines) .
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
